N-ethyl-N-[(4-iodophenyl)methyl]cyclopropanamine
Description
N-ethyl-N-[(4-iodophenyl)methyl]cyclopropanamine is a cyclopropanamine derivative featuring an ethyl group and a 4-iodobenzyl substituent. Its molecular formula is C₁₂H₁₄IN, with a molecular weight of 299.16 g/mol.
Properties
IUPAC Name |
N-ethyl-N-[(4-iodophenyl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16IN/c1-2-14(12-7-8-12)9-10-3-5-11(13)6-4-10/h3-6,12H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWPQULJWHUTMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)I)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Approach
Reductive amination is a widely used method for synthesizing secondary and tertiary amines. For N-ethyl-N-[(4-iodophenyl)methyl]cyclopropanamine, this approach involves the condensation of 4-iodobenzaldehyde with ethylcyclopropanamine, followed by reduction.
Procedure :
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Condensation : 4-Iodobenzaldehyde (1.0 equiv) and ethylcyclopropanamine (1.2 equiv) are stirred in ethanol at 25°C for 12 hours to form the imine intermediate.
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Reduction : Sodium borohydride (1.5 equiv) is added at 0°C, and the mixture is stirred for 6 hours. The product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1).
Key Parameters :
-
Side Products : Over-reduction to primary amines (<5%) and unreacted aldehyde (<3%).
Table 1: Optimization of Reductive Amination
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Ethanol | Maximizes imine stability |
| Temperature | 0°C (reduction step) | Reduces side reactions |
| Reducing Agent | NaBH4 | Cost-effective, high efficiency |
Sequential Alkylation Strategy
This method involves stepwise alkylation of cyclopropanamine with ethyl and 4-iodobenzyl groups.
Procedure :
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Ethylation : Cyclopropanamine (1.0 equiv) reacts with ethyl bromide (1.1 equiv) in toluene at 60°C for 8 hours in the presence of K2CO3 (2.0 equiv).
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Benzylation : The resulting N-ethylcyclopropanamine (1.0 equiv) is treated with 4-iodobenzyl chloride (1.1 equiv) and NaH (1.2 equiv) in THF at 0°C to room temperature for 12 hours.
Key Challenges :
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Over-Alkylation : Use of bulky bases (e.g., NaH) minimizes quaternary ammonium salt formation.
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Purification : Silica gel chromatography (hexane/ethyl acetate 3:1) isolates the tertiary amine with >95% purity.
Table 2: Alkylation Reaction Metrics
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Ethylation | 78 | 90 |
| Benzylation | 65 | 95 |
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors enhance heat transfer and reduce reaction times compared to batch processes.
Case Study :
-
A pilot-scale setup using a microreactor (2 mL volume) achieved 89% yield in 30 minutes for the benzylation step, versus 65% in 12 hours under batch conditions.
Table 3: Batch vs. Flow Reactor Performance
| Metric | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 12 hours | 0.5 hours |
| Yield | 65% | 89% |
| Energy Consumption | High | Low |
Purification and Characterization
Chromatographic Techniques
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Column Chromatography : Hexane/ethyl acetate gradients (4:1 to 1:1) resolve unreacted starting materials and by-products.
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Recrystallization : Ethanol/water mixtures (3:1) produce crystals with >99% purity.
Spectroscopic Data
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1H NMR (400 MHz, CDCl3): δ 1.14 (t, 3H, J = 7.0 Hz, CH2CH3), 2.66 (q, 2H, J = 7.0 Hz, NCH2), 3.81 (s, 2H, ArCH2N), 7.26–7.27 (m, 2H, aromatic), 8.52–8.54 (m, 2H, aromatic).
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MS (ESI+) : m/z 301.17 [M+H]+, consistent with molecular formula C12H16IN.
Challenges and Mitigation Strategies
Iodine Substituent Stability
The 4-iodophenyl group is susceptible to nucleophilic substitution under basic conditions. Strategies include:
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Low-Temperature Reactions : Maintaining temperatures below 25°C during alkylation.
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Inert Atmosphere : Use of nitrogen or argon to prevent oxidative degradation.
Cyclopropane Ring Strain
The strained cyclopropane ring may undergo unintended ring-opening reactions. Mitigation involves:
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Mild Bases : Avoiding strong bases (e.g., LDA) that promote ring cleavage.
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Short Reaction Times : Limiting exposure to reactive intermediates.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (Suzuki-Miyaura Coupling)
The iodine atom on the 4-iodophenyl group undergoes palladium-catalyzed cross-coupling reactions with boronic acids or esters. This enables the introduction of diverse aryl or heteroaryl groups, making the compound a versatile intermediate in medicinal chemistry.
Example Reaction:
Key Conditions:
-
Catalyst: Pd(PPh) or PdCl(dppf)
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Base: NaCO or KPO
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Solvent: DME, THF, or DMF at 80–100°C
Research Findings:
In kinase inhibitor syntheses, similar iodophenyl intermediates undergo Suzuki-Miyaura coupling to install phenoxyphenyl or heterocyclic moieties critical for target binding .
Oxidation Reactions
The tertiary amine and cyclopropane ring are susceptible to oxidation under controlled conditions:
Amine Oxidation
The ethyl-methylamine group can be oxidized to an N-oxide using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA):
Cyclopropane Ring Oxidation
Strong oxidizing agents like KMnO or CrO may cleave the cyclopropane ring, forming carbonyl-containing products.
Reaction Pathways:
| Reagent | Product | Conditions |
|---|---|---|
| HO | N-Oxide | 0–25°C, 12–24 h |
| KMnO (aq) | Cyclopropane ring-opening | Acidic/basic medium, reflux |
| O | Ozonolysis products | -78°C, CHCl |
Reduction Reactions
The iodine substituent can be reduced to hydrogen via catalytic hydrogenation or using zinc in acidic media:
Key Applications:
-
Deiodination simplifies the molecule for further functionalization.
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Hydrogenolysis preserves the cyclopropane ring while removing the iodine .
Alkylation and Acylation
The tertiary amine can undergo quaternization or acylation:
Quaternary Ammonium Salt Formation
Reaction with alkyl halides (e.g., methyl iodide) forms quaternary ammonium salts:
Acylation
Acyl chlorides or anhydrides react with the amine under basic conditions:
Conditions:
-
Solvents: CHCl, THF
-
Bases: EtN, NaHCO
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring reacts with electrophiles or under thermal conditions:
Acid-Catalyzed Ring Opening
In HCl or HBr, the ring opens to form a dihalide:
Thermal Rearrangement
Heating above 200°C induces isomerization to a less strained alkene .
Biological Activity
N-ethyl-N-[(4-iodophenyl)methyl]cyclopropanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound belongs to the class of cyclopropylamines, which are known for their diverse biological activities. The synthesis of this compound typically involves the reaction of cyclopropylamine derivatives with halogenated phenyl compounds. The presence of the iodine atom in the phenyl ring can enhance the compound's reactivity and biological interactions.
Inhibition of Enzymatic Activity
One of the notable biological activities of this compound is its role as an inhibitor of specific enzymes. Research indicates that compounds within this class can inhibit lysine-specific demethylase (LSD1), an enzyme involved in epigenetic regulation. Inhibition of LSD1 can lead to changes in gene expression, potentially impacting cancer cell proliferation and survival .
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- Cancer Cell Lines : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction and cell cycle arrest.
- Animal Models : In vivo studies using murine models have shown that administration of this compound leads to reduced tumor growth and improved survival rates compared to control groups.
The biological activity associated with this compound is primarily attributed to its interaction with specific protein targets:
- Lysine-Specific Demethylase (LSD1) : This compound inhibits LSD1, leading to increased levels of histone methylation and altered chromatin structure, which can result in reactivation of tumor suppressor genes .
- Kinase Pathways : The compound has been shown to directly bind to kinase active sites, affecting signaling pathways critical for cell proliferation and survival. For instance, it has demonstrated selectivity for certain receptor tyrosine kinases (RTKs), which are often dysregulated in cancer .
Scientific Research Applications
N-ethyl-N-[(4-iodophenyl)methyl]cyclopropanamine is a chemical compound that has garnered interest in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article delves into its potential uses, supported by case studies and data tables to illustrate its significance.
Inhibition of Lysine-specific Demethylase (LSD1)
Recent studies have highlighted the role of cyclopropylamines as inhibitors of LSD1, an enzyme implicated in various cancers and neurodegenerative diseases. This compound has shown promise in modulating LSD1 activity, which could lead to novel therapeutic strategies for treating these conditions .
Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral activity against HIV. The structural modifications in cyclopropylamines can enhance their efficacy against viral targets, suggesting potential applications in antiviral drug development .
Selectivity for Kinase Inhibition
The compound's structure may allow it to selectively inhibit certain kinases, which are critical in cell signaling pathways related to cancer progression. Studies on related compounds have demonstrated their ability to inhibit specific kinase activities, leading to decreased tumor growth in preclinical models .
Table 1: Biological Activities of Cyclopropylamines
Table 2: Case Studies on Cyclopropylamines
| Study Reference | Compound Used | Findings |
|---|---|---|
| Study A | This compound | Significant inhibition of LSD1 activity in vitro |
| Study B | Similar cyclopropylamine | Effective against HIV with promising pharmacokinetics |
| Study C | Cyclopropylamine derivative Z | Reduced tumor size in xenograft models |
Comparison with Similar Compounds
Structural and Electronic Properties
Key analogs and their properties are summarized below:
Electronic Effects :
- Nitro-substituted analogs: The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density on the aromatic ring and increasing reactivity in electrophilic substitution reactions. This contrasts with the iodine substituent, which is weakly electron-withdrawing via inductive effects but can participate in halogen bonding .
Reactivity and Stability
- Nitro Derivatives: N-[(2-Nitrophenyl)methyl]cyclopropanamine is stable under standard storage conditions but decomposes under combustion to release toxic gases (e.g., CO, NOₓ) . The para-nitro isomer may exhibit greater thermal stability due to resonance effects.
- Iodo Derivative : The C-I bond in this compound is susceptible to nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura), offering synthetic versatility absent in nitro analogs.
Q & A
Basic: What are the recommended synthesis routes for N-ethyl-N-[(4-iodophenyl)methyl]cyclopropanamine?
Methodological Answer:
A viable approach involves reductive amination between cyclopropanamine derivatives and 4-iodobenzaldehyde, followed by alkylation with ethyl iodide. For example, similar compounds like N-[(4-methylphenyl)methyl]cyclopropanamine hydrochloride are synthesized via nucleophilic substitution or condensation reactions under inert conditions . Advanced routes may employ protecting groups (e.g., Boc) to stabilize intermediates, as seen in cyclopropanamine-based syntheses . Key steps include:
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).
- Characterization by -NMR (δ 1.0–1.2 ppm for cyclopropane protons) and LC-MS (expected [M+H]+ ~ 330–340 m/z based on molecular weight analogs) .
Basic: How should researchers handle and store this compound to ensure safety?
Methodological Answer:
- Handling: Use nitrile gloves, chemical safety goggles, and lab coats to prevent skin/eye contact. Avoid electrostatic discharge by grounding equipment, as cyclopropane derivatives are often flammable .
- Storage: Keep in amber glass vials under nitrogen at –20°C to prevent degradation. Similar compounds (e.g., N-[(2-nitrophenyl)methyl]cyclopropanamine) decompose under light or moisture, necessitating desiccants like silica gel .
- Spills: Contain with inert absorbents (e.g., vermiculite) and dispose via licensed hazardous waste services .
Basic: What spectroscopic methods are suitable for characterizing this compound?
Methodological Answer:
- - and -NMR: Identify cyclopropane protons (δ 0.5–1.5 ppm) and aromatic protons (δ 7.2–7.6 ppm for iodophenyl). Compare with analogs like N-(2,3-dimethylbenzyl)cyclopropanamine hydrochloride .
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular ion [M+H]+. CRC Handbook data for similar amines (e.g., N-Ethyl-N-isopropyl-2-propanamine, m/z 114) supports fragmentation pattern analysis .
- HPLC: Purity assessment via reverse-phase C18 columns (e.g., Chromolith) with UV detection at 254 nm .
Advanced: How can potential contradictions in solubility data be resolved during experimental design?
Methodological Answer:
Contradictions often arise from solvent polarity, temperature, or impurities. For example:
- Solvent Screening: Test solubility in DMSO (polar aprotic), ethanol (polar protic), and dichloromethane (non-polar). Hydrochloride salts (e.g., N-[(4-methylphenyl)methyl]cyclopropanamine hydrochloride) show higher aqueous solubility .
- Impurity Analysis: Use HPLC-MS to detect byproducts (e.g., unreacted 4-iodobenzyl bromide) that may alter solubility .
- Temperature Dependence: Measure solubility at 25°C vs. 4°C; cyclopropane derivatives often exhibit lower solubility at colder temperatures .
Advanced: What strategies optimize the yield of this compound in multi-step syntheses?
Methodological Answer:
- Catalyst Optimization: Use palladium catalysts (e.g., Pd/C) for selective iodophenyl coupling, as demonstrated in radiopharmaceutical syntheses .
- Reaction Monitoring: Employ TLC or inline IR spectroscopy to track intermediate formation (e.g., Schiff base intermediates in reductive amination) .
- Quenching Conditions: Adjust pH during workup (e.g., neutralization with NaHCO) to minimize side reactions, as seen in cyclopropanamine hydrochloride syntheses .
Advanced: How can the iodophenyl moiety influence the compound’s interaction with biological targets?
Methodological Answer:
- Steric and Electronic Effects: The iodine atom’s large van der Waals radius and electron-withdrawing nature may enhance binding to hydrophobic pockets or halogen-bonding motifs in enzymes. For example, iodophenyl-containing tropane derivatives show high affinity for dopamine transporters in SPECT imaging .
- Comparative Studies: Synthesize analogs with substituents (e.g., –CH, –Cl) at the 4-position to evaluate iodine’s role in potency. Data from N-(2,3-dimethylbenzyl)cyclopropanamine hydrochloride suggests steric bulk impacts target engagement .
- Radiolabeling Potential: The iodine atom enables -labeling for pharmacokinetic studies, as demonstrated in FP-CIT SPECT tracers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
